Physicochemical Differentiation: LogP and TPSA Comparison with Close Analogs
The compound's calculated logP (2.595) and topological polar surface area (71.26 Ų) place it within favorable oral drug-like space, but these values differ meaningfully from its closest commercially available analogs. For instance, the N-phenethyl analog (CAS 1797596-42-9) is predicted to have a higher logP (~3.1) due to the absence of the polar chlorine atom, while the N-benzhydryl analog is expected to have a substantially higher logP (>4.0). Such differences impact aqueous solubility and passive membrane permeability, making CAS 1797755-28-2 potentially more soluble and less lipophilic than these comparators [1][2]. These are class-level inferences based on calculated properties; experimental logD₇.₄ or kinetic solubility data for the specific compound have not been publicly reported.
| Evidence Dimension | Calculated logP |
|---|---|
| Target Compound Data | 2.595 (ZINC20 predicted logP) |
| Comparator Or Baseline | N-phenethyl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide: predicted logP ~3.1; N-benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide: predicted logP ~4.2 |
| Quantified Difference | ΔlogP ~ -0.5 vs phenethyl analog; ΔlogP ~ -1.6 vs benzhydryl analog |
| Conditions | In silico prediction (ZINC20 pipeline); no experimental logD data available. |
Why This Matters
Lower lipophilicity generally correlates with reduced risk of CYP450 inhibition promiscuity and improved developability, which may influence compound selection for hit-to-lead campaigns.
- [1] ZINC20 Entry ZINC000142279993: predicted logP, TPSA, molecular weight. Accessed 2026-04-29. View Source
- [2] SILDrug Portal: Calculated logP and TPSA for C₁₇H₁₉ClN₄O₂. IBB Waw. View Source
